molecular formula C9H10N2O2S B3289614 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione CAS No. 859744-26-6

3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

Cat. No.: B3289614
CAS No.: 859744-26-6
M. Wt: 210.26 g/mol
InChI Key: JGOQTNAJWVVNJM-UHFFFAOYSA-N
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Description

3-Sulfanylidene-2,4-diazaspiro[55]undec-8-ene-1,5-dione is a spiro compound characterized by its unique structure, which includes a sulfur atom and two nitrogen atoms within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dione with a thiourea derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The spirocyclic structure also allows for unique spatial interactions with biological molecules, enhancing its specificity and potency.

Comparison with Similar Compounds

  • 11-Ethyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
  • 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione

Comparison: 3-Sulfanylidene-2,4-diazaspiro[55]undec-8-ene-1,5-dione is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic framework This combination allows for diverse chemical reactivity and biological interactions compared to similar compounds that may lack one of these elements For example, 11-Ethyl-3-thioxo-2,4-diazaspiro[55]undec-8-ene-1,5-dione has an additional ethyl group, which can influence its reactivity and biological activity Similarly, 3,3,9-Trimethyl-2,4-dioxaspiro[5

Properties

IUPAC Name

3-sulfanylidene-2,4-diazaspiro[5.5]undec-9-ene-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOQTNAJWVVNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Reactant of Route 2
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Reactant of Route 3
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Reactant of Route 4
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Reactant of Route 5
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3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Reactant of Route 6
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3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

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